

A Head-to-Head Comparison: Validating ROS1 Immunohistochemistry Against FISH on Cytology Samples

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Compound of Interest

Compound Name: *Rosanilin(1+)*

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For researchers, scientists, and drug development professionals, the accurate detection of ROS1 rearrangements in non-small cell lung cancer (NSCLC) is critical for guiding targeted therapy. While fluorescence in situ hybridization (FISH) has traditionally been the gold standard for identifying these rearrangements, immunohistochemistry (IHC) has emerged as a promising, more accessible screening method. This guide provides a comprehensive comparison of the performance of ROS1 IHC against FISH, specifically on cytology samples, supported by experimental data and detailed protocols.

The diagnosis of NSCLC often relies on cytology specimens, such as those obtained from fine-needle aspirations or bronchial brushings. Validating the use of IHC on these often limited samples is crucial for its adoption in routine clinical practice. Studies have shown that ROS1 IHC can be a reliable screening tool, offering a faster and more cost-effective alternative to FISH.

Performance Metrics: ROS1 IHC vs. FISH on Cytology and Small Biopsy Samples

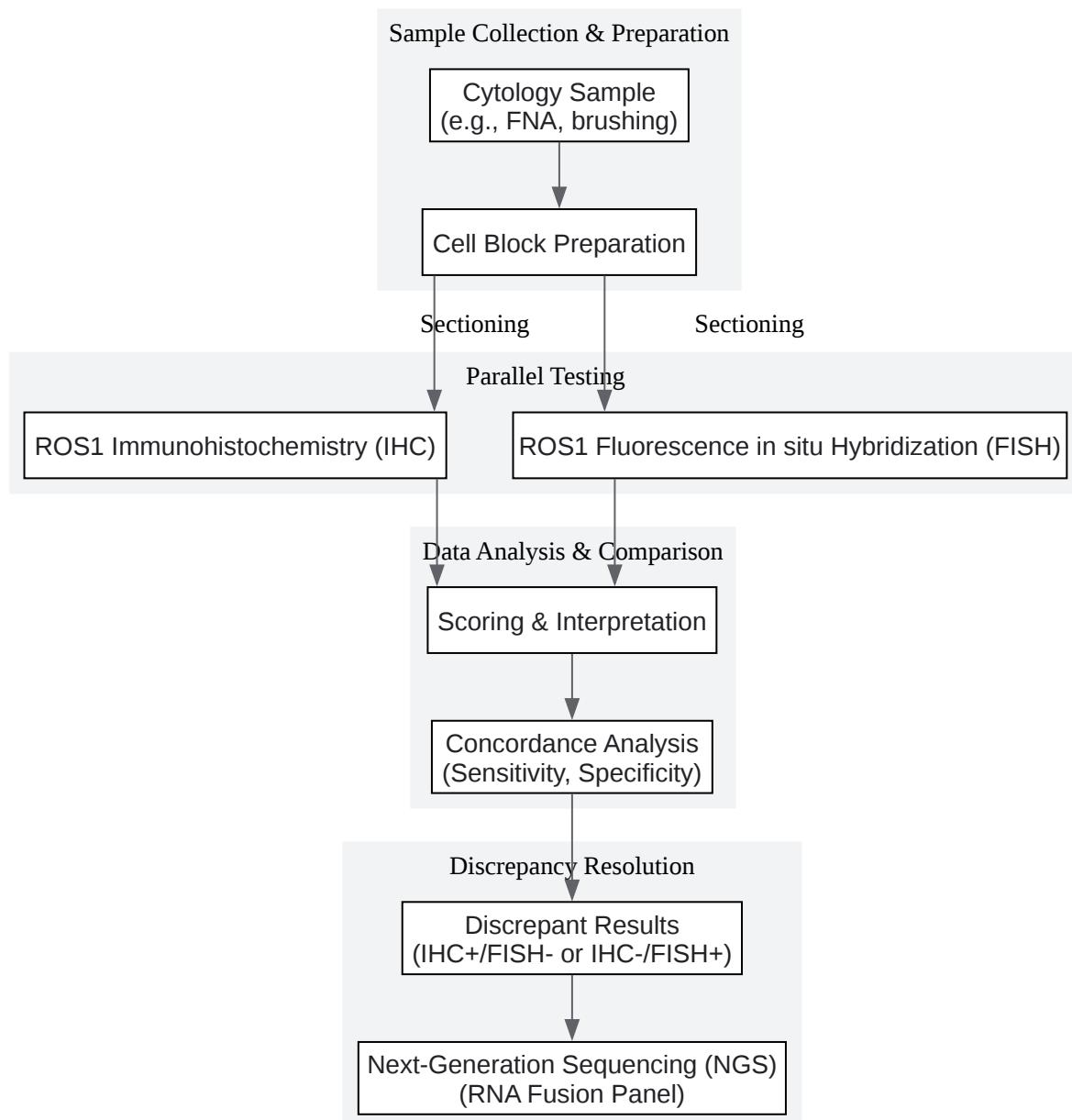
A key prospective study provides valuable insights into the performance of ROS1 IHC using the Cell Signalling D4D6 antibody compared to the Vysis 6q22 Break Apart FISH probe on a cohort of 95 cytology cell blocks and small biopsy samples from NSCLC patients.^[1] The findings are summarized below:

Performance Metric	ROS1 IHC vs. FISH
Concordance (Negative)	91/95 cases were negative by both methods
Concordance (Positive)	2/95 cases were positive by both methods
Discrepant Cases	2 cases were positive by FISH but negative by IHC
Turnaround Time (IHC)	0 to 8 days
Turnaround Time (FISH)	9 to 42 days

In this study, for cases with sufficient material for both tests, the negative predictive value of IHC was high, suggesting its utility as a screening tool to rule out the absence of a ROS1 rearrangement.^[1] Another retrospective study comparing immunocytochemistry (ICC), FISH, and Next-Generation Sequencing (NGS) on 131 cytological samples reported a sensitivity of 100% and a specificity of 87% for ROS1 ICC when compared to NGS.^[2]

Experimental Workflow and Methodologies

The validation of ROS1 IHC against FISH on cytology samples typically follows a structured workflow to ensure accurate and reproducible results.

[Click to download full resolution via product page](#)*Experimental workflow for validating ROS1 IHC against FISH.*

Detailed Experimental Protocols

Below are detailed methodologies for ROS1 IHC and FISH adapted for cytology samples.

ROS1 Immunohistochemistry (IHC) Protocol for Cytology Cell Blocks

This protocol is based on the use of the Cell Signalling D4D6 antibody on a Ventana BenchMark automated staining platform.

- Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) cell block sections are cut at 4 μ m and mounted on positively charged slides.
- Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through graded alcohols.
- Antigen Retrieval: Heat-induced epitope retrieval is performed using a CC1 buffer for 40 minutes at 100°C on the Ventana BenchMark instrument.
- Primary Antibody Incubation: The ROS1 (D4D6) rabbit monoclonal antibody is diluted at 1:50 and incubated for 36 minutes at 37°C.
- Detection System: The Ventana OptiView DAB IHC Detection Kit is used for visualization. This includes an amplification step with the Ventana OptiView Amplification Kit.
- Chromogen: Diaminobenzidine (DAB) is used as the chromogen, followed by counterstaining with hematoxylin.
- Interpretation: Staining is assessed based on intensity (weak, moderate, strong) and the percentage of positive tumor cells. A diffuse, moderate-to-strong cytoplasmic staining is typically considered positive.

ROS1 Fluorescence in Situ Hybridization (FISH) Protocol for Cytology Samples

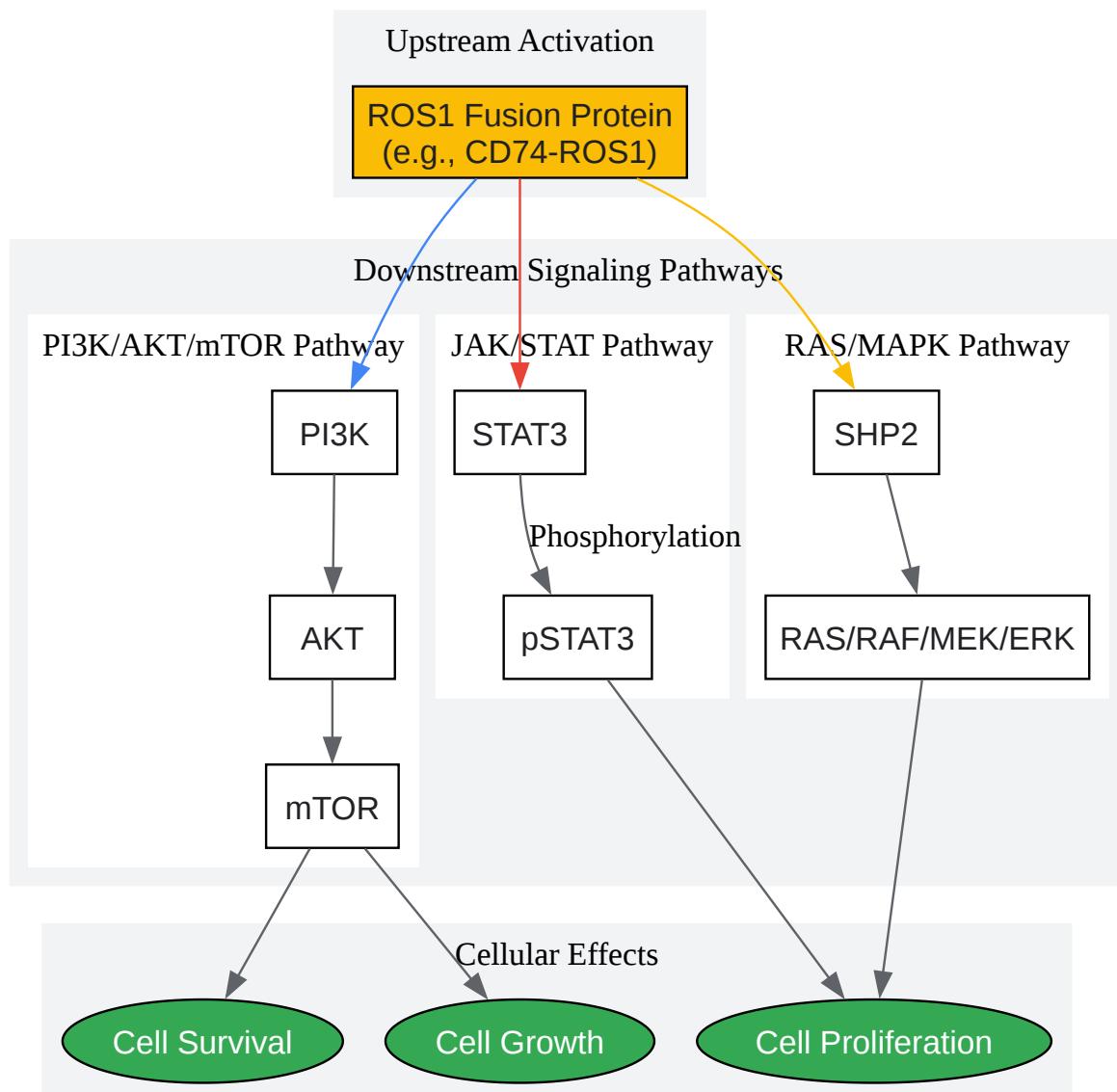
This protocol is a general guideline for using a ROS1 break-apart probe, such as the Vysis ROS1 Break Apart FISH Probe Kit.

- Specimen Preparation: Cytology smears or sections from cell blocks are used. Slides are pre-treated to remove cytoplasm and expose the nuclei.

- Pre-treatment: Slides are deparaffinized (for cell blocks), followed by treatment with a pre-treatment solution and protease digestion to permeabilize the cells.
- Denaturation: The probe and target DNA on the slide are co-denatured at approximately 72-75°C for 5-10 minutes.
- Hybridization: The FISH probe is applied to the slide, which is then incubated overnight at 37°C in a humidified chamber to allow the probe to anneal to the target DNA.
- Post-Hybridization Washes: Slides are washed in a stringent wash buffer (e.g., 0.4x SSC) at an elevated temperature (e.g., 72°C) to remove non-specifically bound probe, followed by a less stringent wash at room temperature.
- Counterstaining: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole).
- Analysis: Slides are visualized using a fluorescence microscope with appropriate filters. A positive result for a ROS1 rearrangement is indicated by the separation of the 5' (green) and 3' (orange) signals or the presence of an isolated 3' signal in a significant percentage of tumor cells (typically >15%).

ROS1 Signaling Pathway

ROS1 gene rearrangements lead to the formation of fusion proteins with a constitutively active kinase domain. This results in the activation of downstream signaling pathways that drive tumor growth and proliferation.



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